2-dehydro-D-gluconic acid chemical properties
2-dehydro-D-gluconic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Dehydro-D-Gluconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dehydro-D-gluconic acid, commonly known as 2-keto-D-gluconic acid (2KGA), is a ketoaldonic acid derived from glucose. It serves as a significant metabolite in various microorganisms and has garnered substantial interest as a versatile platform chemical.[1][2] Its primary industrial relevance lies in its role as the direct precursor to D-erythorbic acid (isoascorbic acid), a widely used antioxidant and food preservative.[3][4] Furthermore, 2-dehydro-D-gluconic acid is a valuable starting material for the synthesis of other commercially important compounds.[5] This guide provides a comprehensive overview of its core chemical properties, stability, synthesis, and analytical methodologies, offering field-proven insights for professionals in research and development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is paramount for consistent and reproducible research. 2-Dehydro-D-gluconic acid is structurally defined as D-gluconic acid in which the hydroxyl group at the C-2 position has been oxidized to a ketone.[1] This structural change is fundamental to its chemical reactivity and biological function.
| Identifier | Value | Source |
| Systematic IUPAC Name | (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid | [1] |
| Common Name | 2-Keto-D-gluconic acid (2KGA) | [2] |
| Synonyms | D-arabino-2-Hexulosonic acid, 2-dehydro-D-gluconic acid | [1] |
| CAS Number | 669-90-9 | [1] |
| PubChem CID | 3035456 | [1] |
| Molecular Formula | C₆H₁₀O₇ | [1] |
| Molecular Weight | 194.14 g/mol | [1] |
| SMILES | C(C(C(C(C(=O)C(=O)O)O)O)O)O | [6] |
| InChI Key | VBUYCZFBVCCYFD-JJYYJPOSSA-M | [6] |
digraph "2_Dehydro_D_gluconic_acid_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Chemical Structure of 2-Dehydro-D-gluconic Acid", width=5, height=5]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="2,1!"]; O1 [label="O", pos="2,0!"]; C2 [label="C", pos="3,1.5!"]; O2 [label="O", pos="3,2.5!"]; C3 [label="C", pos="4,1!"]; H3[label="H", pos="3.7,0.5!"]; O3 [label="OH", pos="5,1.5!"]; C4 [label="C", pos="4.5,0!"]; H4[label="H", pos="4.8,0.5!"]; O4 [label="OH", pos="5.5,-0.5!"]; C5 [label="C", pos="4,-1!"]; H5[label="H", pos="3.7,-0.5!"]; O5 [label="OH", pos="5,-1.5!"]; C6 [label="CH₂OH", pos="3.5,-2!"]; O6 [label="O", pos="1,1.5!"]; OH_C1 [label="OH", pos="1,0.5!"];
// Edges for bonds C1 -- O1 [style=double]; C1 -- C2; C1 -- OH_C1; C2 -- O2 [style=double]; C2 -- C3; C3 -- H3; C3 -- O3; C3 -- C4; C4 -- H4; C4 -- O4; C4 -- C5; C5 -- H5; C5 -- O5; C5 -- C6; }
Caption: 2D structure of 2-dehydro-D-gluconic acid.
Physicochemical Properties
The physical properties of 2-dehydro-D-gluconic acid are critical for designing downstream processing, formulation, and storage protocols. While it exists as a solid under ambient conditions, its high polarity, conferred by multiple hydroxyl groups and a carboxylic acid moiety, dictates its behavior in various solvent systems.
| Property | Value | Source |
| Physical State | Solid | [7] |
| Boiling Point | 550.6 °C at 1013 hPa | [7] |
| Flash Point | 300.9 °C at 1013 hPa | [7] |
| Density | ~1.94 g/cm³ | [8] |
| Hydrogen Bond Donors | 4 | [6] |
| Hydrogen Bond Acceptors | 7 | [6] |
| pKa (Strongest Acidic) | 2.91 | [9] |
Stability and Reactivity
Understanding the stability profile of 2-dehydro-D-gluconic acid is essential for maximizing yield during its production and ensuring its integrity during storage and application.
General Stability: The material is stable under normal ambient storage and handling conditions.[7] However, its polyhydroxy-α-keto acid structure makes it susceptible to degradation under specific environmental stresses.
pH-Dependent Degradation: The stability of 2-dehydro-D-gluconic acid is significantly influenced by pH. In alkaline conditions, particularly at elevated temperatures, it can undergo degradation. One noted pathway involves cleavage to form smaller molecules, such as oxalic acid.[5] This is a critical consideration in chemical synthesis where pH control is used to drive the reaction.
Non-Enzymatic Browning: In the context of microbial fermentation, a major cause of product loss is non-enzymatic browning.[10][11] This complex series of reactions, akin to the Maillard reaction, occurs between the keto-acid and amino acids or proteins present in the fermentation broth, leading to the formation of dark-colored polymers and a reduction in the yield of the target compound.[11] Optimizing fermentation conditions to minimize reaction time and control temperature can mitigate this issue.
Chemical Reactivity:
-
Oxidation: As a carbohydrate derivative, it can be further oxidized. It is incompatible with strong oxidizing agents, with which it can react violently.[7]
-
Reduction: The ketone group at the C-2 position can be reduced to a hydroxyl group.
-
Lactonization: The carboxylic acid can react with one of the hydroxyl groups to form a lactone, a key step in the chemical conversion to erythorbic acid.[4]
Caption: Key reactivity pathways for 2-dehydro-D-gluconic acid.
Synthesis and Production Methodologies
The production of 2-dehydro-D-gluconic acid can be achieved through microbial fermentation or direct chemical synthesis. The choice of method depends on factors such as desired purity, scale, and economic feasibility.
Microbial Fermentation
Microbial fermentation is the predominant industrial method for producing 2-dehydro-D-gluconic acid due to its high specificity and yield under optimized conditions.[2][4] The process typically involves a two-step oxidation of D-glucose.
Biochemical Pathway:
-
Step 1: D-glucose is oxidized to D-gluconic acid. This reaction is catalyzed by a membrane-bound PQQ-dependent glucose dehydrogenase (mGDH).[12]
-
Step 2: D-gluconic acid is subsequently oxidized at the C-2 position to form 2-dehydro-D-gluconic acid. This step is catalyzed by a membrane-bound D-gluconate dehydrogenase (GADH).[12][13]
Key Production Strains:
Caption: Generalized workflow for microbial production of 2KGA.
Chemical Synthesis
Chemical synthesis offers an alternative route, typically via the catalytic oxidation of D-glucose in a one-pot process. This method provides rapid conversion but requires careful control to ensure high selectivity.[5]
Protocol: Catalytic Oxidation of D-Glucose This protocol is based on methodologies described in the patent literature for achieving high selectivity.[5]
-
Catalyst Preparation: A platinum-based catalyst doped with lead or bismuth (e.g., Pt/Pb on a carbon support) is prepared.
-
Reaction Setup: A stirred tank reactor is charged with an aqueous solution of D-glucose and the catalyst.
-
Phase 1 - Gluconic Acid Formation: The reaction is initiated by introducing molecular oxygen. The pH of the reaction medium is maintained at a constant value between 7 and 10 by the controlled addition of an alkali (e.g., sodium carbonate). This phase selectively promotes the oxidation of glucose to D-gluconic acid.
-
Phase 2 - 2KGA Formation: After the stoichiometric consumption of alkali for the first oxidation step, the addition of base is stopped. The oxidation is continued, allowing the pH to naturally drop to a value below 6 (typically around 5). This pH shift is critical as it favors the subsequent oxidation of D-gluconic acid to 2-dehydro-D-gluconic acid.
-
Reaction Monitoring & Termination: The reaction progress is monitored by analyzing aliquots using HPLC. Once maximum conversion is achieved, the reaction is stopped, and the catalyst is filtered off.
-
Product Isolation: The resulting solution containing 2-dehydro-D-gluconic acid can be used directly or subjected to further purification steps such as crystallization of its salts (e.g., calcium 2-keto-D-gluconate).
Causality Insight: The two-phase pH strategy is the cornerstone of this process's success. The initial higher pH (7-10) favors the rapid and selective conversion of the aldehyde group of glucose to a carboxylate. Allowing the pH to drop subsequently creates conditions that favor the oxidation of the C-2 hydroxyl group of the intermediate gluconate, thus maximizing the yield of the desired 2-keto product while minimizing degradation.[5]
Analytical Methodologies
Accurate and robust analytical methods are crucial for monitoring production, assessing purity, and performing quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of 2-dehydro-D-gluconic acid in various matrices, from fermentation broths to purified samples.[3][11]
Step-by-Step HPLC Protocol:
-
Sample Preparation: Centrifuge the sample (e.g., fermentation broth) at ~8,000 x g for 20 minutes to remove cells and particulate matter.[3] Filter the supernatant through a 0.22 µm syringe filter. Dilute the sample as necessary with the mobile phase to fall within the linear range of the calibration curve.
-
Chromatographic System:
-
Detection: A Refractive Index (RI) detector is typically used.[11]
-
Quantification: Prepare a series of standards of known concentrations (e.g., using commercially available calcium 2-keto-gluconate).[3] Generate a calibration curve by plotting peak area against concentration. Determine the concentration of the unknown sample by interpolation from this curve.
Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)
For more complex mixtures or lower detection limits, IC-PAD offers enhanced sensitivity and selectivity for carbohydrates and their derivatives. This technique allows for the simultaneous determination of glucose, D-gluconic acid, and 2-dehydro-D-gluconic acid.[14]
| Method | Column Type | Mobile Phase | Detection | Key Advantages | Source |
| HPLC | Aminex HPX-87H | 5 mM H₂SO₄ | Refractive Index (RI) | Robust, widely available, good for high concentrations. | [3][11] |
| IC-PAD | Anion Exchange (e.g., CarboPac) | KOH gradient | Pulsed Amperometry | High sensitivity, simultaneous analysis of sugars and acids. | [14] |
Applications in Research and Development
The utility of 2-dehydro-D-gluconic acid stems from its status as a versatile C6 platform chemical.
-
Erythorbic Acid Synthesis: Its primary application is as the key intermediate for the industrial production of erythorbic acid, a stereoisomer of ascorbic acid used as a food antioxidant.[4][15]
-
Chemical Precursor: It can be converted into other valuable products, including furfural, D-arabinose, and D-ribulose, which have applications in the food and pharmaceutical industries.[5]
-
Photography: The calcium salt of 2-dehydro-D-gluconic acid has been used in photographic developer formulations.[5]
-
Metabolic Research: As a natural bacterial metabolite, it is studied to understand microbial carbohydrate metabolism and for the engineering of novel biochemical pathways.[1][15]
Caption: Major applications of 2-dehydro-D-gluconic acid.
Conclusion
2-Dehydro-D-gluconic acid is a fundamentally important keto-acid with well-defined chemical properties that underpin its production and diverse applications. Its susceptibility to degradation via browning and pH-mediated pathways necessitates careful control during synthesis and handling. Mastery of both microbial and chemical production routes, coupled with robust analytical techniques like HPLC, enables its efficient utilization as a precursor for high-value products. For researchers and drug development professionals, a thorough understanding of this molecule's chemistry is key to unlocking its full potential in creating novel synthetic pathways, improving industrial bioprocesses, and developing new applications.
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Li, G., Song, X., Zhang, W., Yang, S., Zhang, G., Chen, J., & Zhou, J. (2022). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Bioengineering and Biotechnology. [Link]
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Sainz, F., Torija, M. J., Matsutani, M., Kataoka, N., Yakushi, T., Matsushita, K., & Mas, A. (2016). Determination of Dehydrogenase Activities Involved in D-Glucose Oxidation in Gluconobacter and Acetobacter Strains. Frontiers in Microbiology. [Link]
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